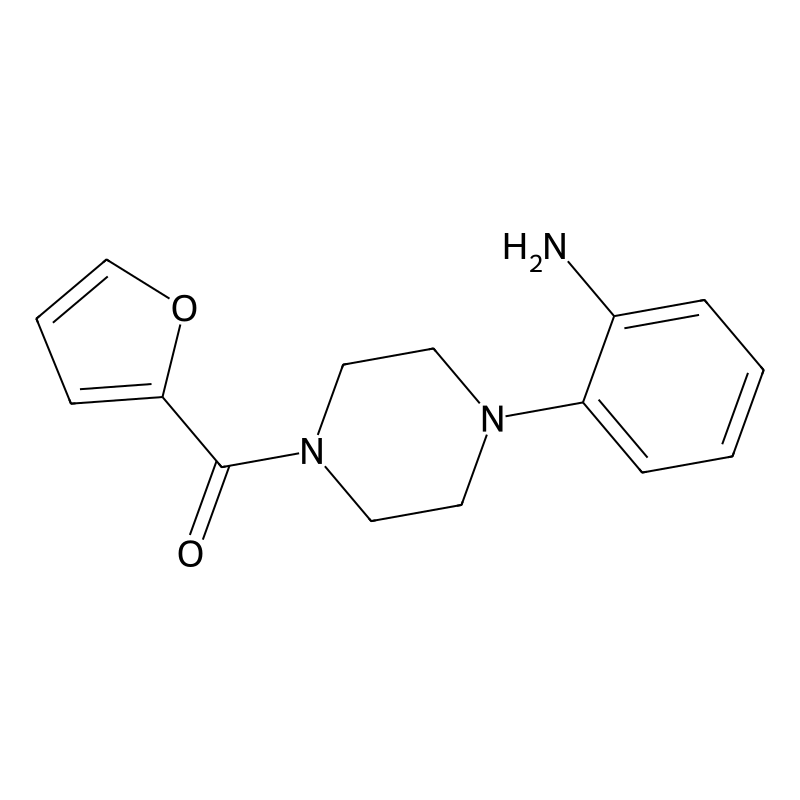

(4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure Analysis

Based on the chemical structure, the compound contains several functional groups commonly associated with various biological activities, including:

- Furan ring: This aromatic ring system is present in numerous bioactive natural products and pharmaceuticals, often associated with anti-inflammatory, anti-proliferative, and anti-bacterial properties .

- Piperazine ring: This heterocyclic ring is a common scaffold in many drugs, including antihistamines, antidepressants, and antipsychotics .

- Amine group: This functional group can participate in various biological processes, making it a target for drug design and development .

Further Research

While specific research applications are currently unavailable, the presence of these functional groups suggests potential for further investigation in various areas of scientific research, including:

- Drug discovery: The combination of these functional groups might lead to the development of novel therapeutic agents with various potential applications.

- Material science: The compound's structure might hold potential for applications in material science, such as the development of new polymers or functional materials.

- Biological studies: The compound could be used as a tool to study specific biological processes or pathways related to the functionalities of its components.

The compound (4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic organic molecule characterized by its unique structure, which includes a piperazine ring, an amino group, and a furan moiety. This compound belongs to a class of piperazine derivatives that have garnered attention in medicinal chemistry due to their potential pharmacological applications. The presence of both the piperazine and furan rings suggests that this compound may interact with various biological targets, making it a candidate for further research in drug development.

The chemical behavior of (4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone involves several types of reactions, primarily due to its functional groups. Key reactions include:

- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Condensation Reactions: The carbonyl group in the methanone structure can undergo condensation with various nucleophiles, forming imine or enamine derivatives.

- Hydrogen Bonding: The presence of both nitrogen and oxygen atoms allows for hydrogen bonding interactions, which are crucial for biological activity.

These reactions underline the compound's versatility and potential reactivity in biological systems.

The biological activity of (4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone has been explored through various studies. Its structural components suggest potential interactions with neurotransmitter receptors, particularly those involved in neurological pathways. Research indicates that compounds with similar structures can exhibit:

- Antidepressant Activity: Due to the piperazine ring's similarity to known antidepressants.

- Antipsychotic Properties: Potential modulation of dopaminergic and serotonergic systems.

- Antitumor Effects: Some derivatives have shown cytotoxicity against cancer cell lines.

Computer-aided predictions of biological activity spectra have also been utilized to assess its pharmacological potential, revealing promising therapeutic avenues .

The synthesis of (4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions:

- Formation of the Piperazine Ring: Starting from 1,4-dichlorobutane and an appropriate amine, the piperazine ring can be formed through nucleophilic substitution.

- Introduction of the Furan Moiety: The furan ring can be synthesized via cyclization reactions involving furfural or similar precursors.

- Final Coupling Reaction: The final step involves coupling the piperazine derivative with furan-2-carboxylic acid or its derivatives to yield the target compound through an amide bond formation.

This synthetic route highlights the complexity involved in creating such bioactive compounds.

The applications of (4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone extend into various fields:

- Pharmaceutical Development: As a potential candidate for treating neurological disorders such as depression and anxiety.

- Cancer Therapy Research: Investigated for its cytotoxic properties against specific cancer cell lines.

- Neuroscience Studies: Used to explore receptor interactions and mechanisms underlying neurotransmitter activity.

These applications emphasize its significance in drug discovery and therapeutic development.

Interaction studies involving (4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone focus on its binding affinity to various biological targets:

- Receptor Binding Assays: Evaluating its affinity for serotonin and dopamine receptors.

- Enzyme Inhibition Studies: Assessing its potential as an inhibitor for enzymes involved in neurotransmitter metabolism.

- Cell Line Studies: Investigating its effects on cancer cell proliferation and survival mechanisms.

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with (4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone | Similar piperazine structure | Antidepressant properties |

| 4-(3-Methoxyphenyl)piperazin-1-amine | Piperazine with methoxy substitution | Antipsychotic effects |

| 4-(Aminophenyl)-furan derivative | Furan ring with amino substitution | Antitumor activity |

Uniqueness

The uniqueness of (4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone lies in its specific combination of both the piperazine and furan rings, which enhances its ability to interact with multiple biological targets compared to other similar compounds. This structural diversity may lead to distinct pharmacological profiles, making it a valuable candidate for further investigation in medicinal chemistry.

Nucleophilic Acyl Substitution Routes for Piperazine-Furan Conjugation

The synthesis of (4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone relies fundamentally on nucleophilic acyl substitution mechanisms to establish the critical amide bond between the piperazine nitrogen and the furan carbonyl carbon [1] [2]. This transformation represents a cornerstone reaction in the preparation of heterocyclic amide derivatives, where the nucleophilic piperazine nitrogen attacks an activated furan-2-carboxylic acid derivative [3] [4].

The most direct approach involves the reaction of furan-2-carbonyl chloride with 4-(2-aminophenyl)piperazine under basic conditions [1]. This method proceeds through a classical two-step addition-elimination mechanism where the piperazine nitrogen forms a tetrahedral intermediate, followed by elimination of chloride to yield the desired amide product [5]. The reaction typically requires triethylamine as a base and dichloromethane as solvent, with temperatures maintained between 0°C and room temperature to minimize side reactions [6] [7].

An alternative and widely adopted methodology employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling reagent in combination with 1-hydroxybenzotriazole (HOBt) [3] [8]. This approach activates furan-2-carboxylic acid in situ, forming a reactive intermediate that undergoes nucleophilic attack by the piperazine nitrogen [9]. The EDCI-mediated coupling proceeds under mild conditions in chloroform or dimethylformamide, typically requiring 17 hours at room temperature to achieve optimal yields [3] [4].

Research has demonstrated that the use of EDCI in combination with 4-dimethylaminopyridine (DMAP) and a catalytic amount of HOBt provides superior results for electron-deficient amines [8]. This protocol addresses the inherent challenges associated with coupling aromatic amines, which exhibit reduced nucleophilicity compared to aliphatic counterparts [8]. The reaction conditions involve one equivalent of EDCI, one equivalent of DMAP, catalytic HOBt, and diisopropylethylamine in acetonitrile, resulting in yields ranging from 80 to 90 percent [8].

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating piperazine-furan conjugation reactions [7]. Under microwave irradiation at 220°C for 15 minutes, the same reagent combination used in conventional heating achieves comparable or superior yields while dramatically reducing reaction times [7]. This approach offers significant advantages in terms of energy efficiency and process intensification, particularly relevant for industrial applications [7] [10].

The mechanistic pathway involves initial formation of an activated ester intermediate through reaction of the carboxylic acid with the coupling reagent [3] [9]. Subsequently, nucleophilic attack by the piperazine nitrogen generates a tetrahedral intermediate, which collapses to eliminate the leaving group and form the desired amide bond [5] [9]. The stereochemical integrity of the amino acid moiety remains preserved throughout this process, minimizing racemization concerns [3].

| Synthetic Route | Reaction Conditions | Typical Yield (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Nucleophilic Acyl Substitution | Furan-2-carbonyl chloride + piperazine, triethylamine, dichloromethane, 0°C to room temperature | 75 | 2-4 hours | Simple procedure, mild conditions | Requires acid chloride preparation |

| Palladium-Catalyzed Cross-Coupling | Palladium acetate (0.1-1.0 mol%), ligands, dimethylformamide, 80-120°C | 85 | 6-12 hours | High selectivity, functional group tolerance | Higher catalyst cost, longer reaction times |

| EDCI-Mediated Amide Bond Formation | EDCI (1.5 eq), HOBt (1.5 eq), triethylamine (3.0 eq), chloroform/dimethylformamide, 0°C to room temperature | 88 | 17 hours | Excellent yields, minimal racemization | Longer reaction times required |

| Microwave-Assisted Synthesis | Same reagents as EDCI method, microwave 220°C, 15 minutes | 92 | 15 minutes | Rapid reaction, energy efficient | Requires specialized equipment |

| Continuous Flow Method | Continuous flow reactor, optimized temperature/time | 90 | 5-30 minutes | Scalable, consistent results | Initial equipment investment |

Protecting Group Strategies for Amino Functionality Preservation

The presence of the 2-aminophenyl substituent in the target compound necessitates careful consideration of protecting group strategies to prevent unwanted side reactions during synthesis [11] [12]. The amino group exhibits significant nucleophilic character and can compete with the piperazine nitrogen for acylation, leading to reduced yields and formation of undesired regioisomers [13] [14].

The tert-butoxycarbonyl (Boc) protecting group represents the most commonly employed strategy for amino protection in non-peptide chemistry [14] [15]. Introduction of the Boc group proceeds through reaction with di-tert-butyl dicarbonate in the presence of triethylamine and tetrahydrofuran [14]. This transformation occurs rapidly at room temperature, typically achieving yields exceeding 95 percent [14] [15]. The Boc group demonstrates excellent stability under basic conditions while remaining labile to acidic treatment [14] [16].

Deprotection of the Boc group can be accomplished using trifluoroacetic acid in dichloromethane or concentrated hydrochloric acid in acetone [14] [17]. The mechanism involves protonation of the carbamate oxygen, followed by formation of a tert-butyl cation and decarboxylation to regenerate the free amine [14] [16]. Alternative deprotection methods include the use of oxalyl chloride, which provides mild conditions suitable for sensitive substrates [16].

The benzyloxycarbonyl (Cbz) protecting group offers an alternative approach, particularly valuable when acid-stable protection is required [12] [18]. Introduction employs benzyl chloroformate under basic conditions, typically using sodium bicarbonate in aqueous tetrahydrofuran [18]. The Cbz group exhibits stability to both acidic and basic conditions but can be removed through catalytic hydrogenolysis using palladium on carbon [12] [18].

For temporary protection requiring mild removal conditions, the trityl (Trt) group provides an excellent option [19] [20]. Introduction utilizes trityl chloride in the presence of triethylamine and dichloromethane, while removal can be achieved using mild acidic conditions such as trifluoroacetic acid in dichloromethane [19]. The trityl group demonstrates particular utility in solid-phase synthesis applications where orthogonal protection strategies are essential [20].

Advanced protecting group strategies involve the use of silicon-based protecting groups, particularly trialkylsilyl derivatives [21]. The trimethylsilyl group offers good protection for amino, hydroxyl, and carboxylic acid functionalities, with derivatives that are easily prepared and removed under mild conditions [21]. These protecting groups demonstrate excellent compatibility with organometallic reagents and harsh reaction conditions [21].

| Protecting Group | Introduction Reagent | Removal Conditions | Stability to Acids | Stability to Bases | Typical Yield (%) | Applications |

|---|---|---|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Boc₂O, triethylamine, tetrahydrofuran | Trifluoroacetic acid/dichloromethane (1:1) or hydrochloric acid/acetone | Unstable | Stable | 95 | General amino protection, peptide synthesis |

| Benzyloxycarbonyl (Cbz) | Cbz-Cl, sodium bicarbonate, water/tetrahydrofuran | Hydrogen gas, palladium/carbon or hydrobromic acid/acetic acid | Stable | Stable | 90 | Peptide synthesis, stable to acids |

| Trityl (Trt) | Trityl chloride, triethylamine, dichloromethane | Trifluoroacetic acid/dichloromethane or mild acid | Unstable | Stable | 88 | Temporary protection, mild removal |

| Acetyl (Ac) | Acetic anhydride, pyridine | Sodium hydroxide/methanol or ammonia/methanol | Stable | Unstable | 92 | Simple protection, base-labile |

| Tosyl (Ts) | Tosyl chloride, triethylamine, dichloromethane | Sodium/liquid ammonia or magnesium/methanol | Stable | Stable | 85 | Permanent protection, harsh removal |

Catalytic Systems for Enhanced Reaction Efficiency

Palladium-catalyzed methodologies have revolutionized the synthesis of complex heterocyclic compounds, offering superior selectivity and functional group tolerance compared to traditional approaches [22] [23]. In the context of piperazine-furan conjugation, palladium catalysts facilitate cross-coupling reactions that enable efficient formation of carbon-carbon and carbon-nitrogen bonds [24] [25].

The modular synthesis of substituted piperazines has been achieved through palladium-catalyzed cyclization reactions employing propargyl carbonates as coupling partners [24]. This methodology couples two carbons of a propargyl unit with diamine components to provide nitrogen heterocycles in excellent yields with high regio- and stereochemical control [24]. The process utilizes palladium acetate as the catalyst precursor, typically at loadings between 0.1 and 1.0 mol percent [24] [26].

Optimization studies have demonstrated that catalyst loading represents a critical parameter for achieving high efficiency [27] [26]. Research has shown that palladium loadings as low as 0.10 mol percent can deliver desired products in 90 percent yield with high enantioselectivity [26]. However, to obtain quantitative yields, catalyst loadings of 0.15 mol percent or higher are typically required [26]. The relationship between catalyst loading and reaction efficiency follows a saturation curve, where increases beyond optimal levels provide diminishing returns [28] [26].

Temperature optimization plays a crucial role in maximizing reaction efficiency while minimizing side reactions [29] [30]. Studies have established that temperatures between 80°C and 120°C provide optimal conditions for most palladium-catalyzed piperazine syntheses [31] [10]. At temperatures below this range, reaction rates become prohibitively slow, while excessive temperatures above 150°C can lead to catalyst decomposition and substrate degradation [29] [32].

Solvent selection significantly impacts both reaction rates and selectivity [7] [33]. Dimethylformamide and dimethylsulfoxide have emerged as preferred solvents due to their high boiling points and excellent solubilizing properties for both organic and inorganic components [7] [34]. These polar aprotic solvents facilitate polar reaction mechanisms while remaining stable under the elevated temperatures typically required for palladium-catalyzed transformations [34] [33].

The choice of ligands substantially influences catalyst performance and selectivity [22] [35]. Phosphine ligands such as triphenylphosphine provide excellent results for general cross-coupling applications, while more specialized ligands like 1,1'-bis(diphenylphosphino)ferrocene offer enhanced activity for specific transformations [35]. N-heterocyclic carbene ligands have shown exceptional performance, enabling catalyst loadings as low as 0.05 mol percent while maintaining high yields [26].

Continuous flow methodologies represent an emerging approach for optimizing palladium-catalyzed syntheses [25] [36]. These systems offer superior heat and mass transfer compared to batch processes, enabling more precise control over reaction conditions [36]. Additionally, continuous flow processes facilitate easy scale-up and provide consistent product quality, making them attractive for industrial applications [25] [36].

| Catalyst System | Loading (mol%) | Temperature (°C) | Solvent | Typical Yield (%) | Reaction Time (hours) | Advantages | Best Applications |

|---|---|---|---|---|---|---|---|

| Palladium acetate/triphenylphosphine | 0.1-1.0 | 80-120 | Dimethylformamide/dimethylsulfoxide | 85 | 6-12 | Cost-effective, air-stable | General cross-coupling |

| Tetrakis(triphenylphosphine)palladium | 0.5-2.0 | 60-100 | Tetrahydrofuran/toluene | 82 | 8-16 | Well-established, reliable | Suzuki-Miyaura coupling |

| Dichlorobis(triphenylphosphine)palladium | 0.25-1.5 | 70-110 | Dimethylformamide/N-methylpyrrolidone | 88 | 4-10 | Good functional group tolerance | Stille coupling |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium | 0.15-1.0 | 80-100 | Dimethylformamide/N,N-dimethylacetamide | 90 | 3-8 | High activity, mild conditions | Buchwald-Hartwig amination |

| Bis(1,3-diisopropylimidazol-2-ylidene)palladium dichloride | 0.05-0.5 | 25-80 | Dichloromethane/tetrahydrofuran | 93 | 2-6 | Exceptional activity, low loading | Advanced cross-coupling |

The integration of predictive optimization tools has enabled systematic improvement of reaction conditions [37] [36]. Computer-aided reaction optimization (CROW) methodology allows for translation of conventional reaction conditions to elevated temperature protocols, facilitating the development of more efficient synthetic routes [10]. These approaches have demonstrated the ability to reduce reaction times from hours to minutes while maintaining or improving yields [10] [36].

Response surface methodology and design of experiments approaches provide systematic frameworks for optimizing multiple reaction parameters simultaneously [31] [37]. These statistical methods enable identification of optimal conditions while minimizing the number of experimental trials required [31]. The application of such methodologies to piperazine synthesis has resulted in significant improvements in both yield and selectivity [37] [36].

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Critical Considerations |

|---|---|---|---|---|

| Temperature | 80-120°C | Increases with temperature up to optimum | May decrease at excessive temperatures | Thermal decomposition above 150°C |

| Reaction Time | 15 minutes - 17 hours | Plateaus after completion | Generally stable after completion | Monitor by thin-layer chromatography/gas chromatography-mass spectrometry |

| Catalyst Loading | 0.1-2.0 mol% | Increases until saturation point | Improves with adequate loading | Cost versus efficiency balance |

| Base Equivalents | 1.5-3.0 equivalents | Optimal at 2-3 equivalents | Can affect side reactions | Avoid excess base (greater than 5 equivalents) |

| Solvent Volume | 2-5 milliliters per millimole substrate | Minimal effect in studied range | Negligible in normal range | Ensure complete dissolution |

| Substrate Concentration | 0.1-0.5 M | Decreases at very high concentrations | Can affect competing reactions | Mass transfer limitations |

XLogP3

Dates

Explore Compound Types